UNC10201652

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

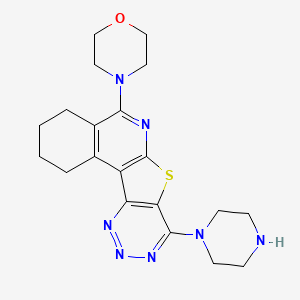

Molecular Formula |

C20H25N7OS |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine |

InChI |

InChI=1S/C20H25N7OS/c1-2-4-14-13(3-1)15-16-17(19(24-25-23-16)26-7-5-21-6-8-26)29-20(15)22-18(14)27-9-11-28-12-10-27/h21H,1-12H2 |

InChI Key |

ZPVQONCMKZBGTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C2N4CCOCC4)SC5=C3N=NN=C5N6CCNCC6 |

Origin of Product |

United States |

Foundational & Exploratory

UNC10201652: A Technical Guide to its Mechanism of Action as a Gut Microbial β-Glucuronidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC10201652 is a potent and selective small molecule inhibitor of gut bacterial β-glucuronidases (GUSs), a class of enzymes responsible for the reactivation of certain drugs and endogenous metabolites in the gastrointestinal tract, often leading to toxicity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its unique catalytic cycle interception, supported by quantitative data, experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Catalytic Cycle Interception

The primary mechanism of action of this compound is the interception of the catalytic cycle of bacterial β-glucuronidases.[1] Unlike competitive inhibitors that bind reversibly to the active site, this compound acts as a mechanism-based inhibitor. The key steps are as follows:

-

Enzyme-Substrate Interaction: Bacterial GUS enzymes hydrolyze glucuronide conjugates (e.g., SN-38-glucuronide, the inactive metabolite of the chemotherapy drug irinotecan) by cleaving the glycosidic bond.[1]

-

Formation of a Covalent Intermediate: During the catalytic process, a covalent intermediate is formed between a catalytic glutamate residue in the GUS active site and the glucuronic acid (GlcA) moiety of the substrate.

-

Inhibitor Interception: this compound, which contains a reactive piperazine functional group, enters the active site and attacks the covalent GUS-GlcA intermediate.

-

Formation of a Stable Conjugate: This results in the formation of a stable, covalent this compound-glucuronide conjugate within the enzyme's active site.[1] This conjugate effectively traps the enzyme in an inactive state, preventing it from completing the catalytic cycle and releasing the reactivated aglycone.

This unique mechanism confers high potency and selectivity for bacterial GUS enzymes, particularly those belonging to the "Loop 1" (L1) structural class, over the human ortholog.[2]

Quantitative Data

The inhibitory activity of this compound has been quantified against various bacterial GUS enzymes. The following tables summarize the key potency metrics.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound against Bacterial β-Glucuronidases

| Enzyme Source | IC50 (µM) |

| Escherichia coli GUS | 0.117[2] |

Table 2: Cellular Inhibitory Potency (EC50) of this compound

| Cell Type | EC50 (nM) |

| Wild-type E. coli | 74 ± 7[2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action and a typical experimental workflow for its characterization.

Caption: Inhibition of the bacterial GUS catalytic cycle by this compound.

Caption: Experimental workflow for characterizing this compound's mechanism.

Experimental Protocols

In Vitro β-Glucuronidase Inhibition Assay

This protocol is used to determine the in vitro inhibitory potency (IC50) of this compound against purified bacterial GUS enzymes.

-

Materials:

-

Purified bacterial β-glucuronidase (e.g., from E. coli)

-

This compound

-

p-Nitrophenyl-β-D-glucuronide (pNPG) as the chromogenic substrate

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 10 mM β-mercaptoethanol)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the purified GUS enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a solution of pNPG to each well.

-

Monitor the increase in absorbance at 405 nm over time. The yellow color of the product, p-nitrophenol, indicates enzyme activity.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Conjugate Confirmation

This method confirms the formation of the this compound-glucuronide conjugate.

-

Materials:

-

Purified bacterial GUS enzyme

-

This compound

-

A glucuronide substrate (e.g., SN-38-glucuronide)

-

Reaction buffer

-

Acetonitrile

-

LC-MS system

-

-

Procedure:

-

Incubate the GUS enzyme with this compound and the glucuronide substrate in the reaction buffer.

-

After a set incubation time, quench the reaction by adding acetonitrile.

-

Centrifuge the sample to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS.

-

Monitor for the expected mass-to-charge ratio (m/z) of the this compound-glucuronide conjugate. The exact mass of the conjugate is 588.2235 m/z, and an observed mass of 588.221 m/z has been reported.

-

X-ray Crystallography for Structural Elucidation

This protocol provides a general overview of the steps involved in determining the co-crystal structure of a GUS enzyme in complex with this compound and a substrate. The structure of Eubacterium eligens GUS in complex with the this compound-glucuronide conjugate has been solved and is available in the Protein Data Bank (PDB ID: 8GEN).[3]

-

Materials:

-

Highly purified and concentrated GUS enzyme

-

This compound

-

A suitable glucuronide substrate

-

Crystallization screening kits and reagents

-

X-ray diffraction equipment (synchrotron source is often preferred)

-

-

Procedure:

-

Crystallization:

-

Mix the purified GUS enzyme with this compound and the glucuronide substrate.

-

Set up crystallization trials using various techniques such as vapor diffusion (hanging drop or sitting drop). Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).

-

Monitor the trials for crystal growth.

-

-

Data Collection:

-

Once suitable crystals are obtained, cryo-protect them and mount them for X-ray diffraction.

-

Collect diffraction data using a high-intensity X-ray source. For PDB entry 8GEN, the data was collected using X-ray diffraction to a resolution of 2.94 Å.[3]

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the phase problem using methods like molecular replacement, using a known GUS structure as a model.

-

Build the atomic model of the protein-inhibitor complex into the electron density map.

-

Refine the model against the experimental data to improve its quality. For PDB entry 8GEN, software such as PHENIX and XDS were used for refinement and data reduction, respectively.[3] The final R-work and R-free values for this structure were 0.248 and 0.277, respectively.[3]

-

-

Conclusion

This compound represents a novel class of gut bacterial β-glucuronidase inhibitors with a unique mechanism of action. By intercepting the catalytic cycle and forming a stable covalent conjugate with glucuronic acid in the enzyme's active site, it potently and selectively inhibits the reactivation of harmful metabolites in the gut. The detailed understanding of its mechanism, supported by robust quantitative and structural data, provides a strong foundation for its further development as a therapeutic agent to mitigate drug-induced gastrointestinal toxicity and potentially modulate the gut microbiome's metabolic activity for therapeutic benefit.

References

UNC10201652: A Selective Inhibitor of Bacterial β-Glucuronidase for Mitigating Drug-Induced Gastrointestinal Toxicity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UNC10201652, a potent and selective inhibitor of bacterial β-glucuronidase (GUS). The reactivation of glucuronidated drugs in the gastrointestinal (GI) tract by gut microbial GUS enzymes is a significant contributor to drug-induced toxicity, particularly the severe diarrhea associated with the chemotherapeutic agent irinotecan. This compound has emerged as a promising therapeutic candidate to alleviate these adverse effects by selectively targeting the bacterial enzymes without affecting their human counterpart. This document details the mechanism of action, inhibitory activity, pharmacokinetic profile, and in vivo efficacy of this compound, supported by structured data tables, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction

The human gut microbiome plays a critical role in host metabolism and the processing of xenobiotics. A key enzymatic activity of the gut microbiota is the deconjugation of glucuronidated metabolites by β-glucuronidase (GUS) enzymes. While this is a natural process for utilizing glucuronides as a carbon source, it can have detrimental effects in the context of pharmacotherapy.[1] Many drugs are detoxified in the liver through glucuronidation, a process that renders them water-soluble and facilitates their excretion. However, upon reaching the gut, bacterial GUS can cleave the glucuronic acid moiety, releasing the active and often toxic form of the drug back into the intestinal lumen.[1]

This reactivation is a primary cause of severe, dose-limiting diarrhea and other GI toxicities associated with drugs like irinotecan, a cornerstone of treatment for colorectal cancer.[2] The active metabolite of irinotecan, SN-38, is glucuronidated to the non-toxic SN-38-glucuronide (SN-38-G) for excretion. Bacterial GUS in the gut, however, reverses this process, leading to high local concentrations of SN-38 and subsequent mucosal damage.[2]

This compound is a small molecule inhibitor designed to selectively target bacterial GUS enzymes.[3] Its mechanism of action and high selectivity for the microbial enzymes over the human ortholog make it an attractive candidate for co-administration with drugs like irinotecan to mitigate their GI side effects and potentially improve patient outcomes.

Mechanism of Action: Catalytic Cycle Interception

This compound employs a unique mechanism-based inhibition strategy known as "catalytic cycle interception".[1] It is a substrate-dependent, slow-binding inhibitor that covalently interacts with the glucuronic acid (GlcA) intermediate within the active site of bacterial GUS enzymes.[1]

The catalytic cycle of bacterial GUS involves a two-step, double-displacement mechanism. First, a catalytic glutamate residue attacks the anomeric carbon of the glucuronide substrate, releasing the aglycone (the drug) and forming a covalent glycosyl-enzyme intermediate. In the second step, a water molecule hydrolyzes this intermediate, releasing glucuronic acid and regenerating the free enzyme.

This compound, with its piperazine moiety, acts as a potent nucleophile.[1] It enters the active site and intercepts the GUS-GlcA intermediate, forming a stable, covalent inhibitor-glucuronide conjugate.[1] This effectively traps the enzyme in an inactive state, preventing it from completing its catalytic cycle and reactivating more drug molecules.

Data Presentation

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against a range of bacterial GUS enzymes, particularly those belonging to the Loop 1 class, which are highly efficient at processing small-molecule drug-glucuronides.[1][2]

| Enzyme Source | Enzyme Class | IC50 (µM) | EC50 (nM) | Reference |

| Escherichia coli | Loop 1 | 0.117 | 74 ± 7 | [3] |

| Clostridium perfringens | Loop 1 | - | - | [2] |

| Streptococcus agalactiae | Loop 1 | - | - | [1] |

| Eubacterium eligens | Loop 1 | - | - | [1] |

| Bacteroides uniformis | - | No Inhibition | - | [4] |

Note: Specific IC50 values for C. perfringens, S. agalactiae, and E. eligens were not explicitly found in the search results, though potent inhibition was described.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in mice reveal key parameters regarding the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |

| Cmax | Oral | 3 | 15.2 | ng/mL | [5] |

| Cmax (with ABT) | Oral | 3 | 184.0 | ng/mL | [5] |

| Tmax | Oral | 3 | 0.25 | h | [5] |

| Tmax (with ABT) | Oral | 3 | 1 | h | [5] |

| AUC | Oral | 3 | 20.1 | hng/mL | [5] |

| AUC (with ABT) | Oral | 3 | 253 | hng/mL | [5] |

| CLp | IV | 3 | 324.8 | mL/min/kg | [5] |

| CLp (with ABT) | IV | 3 | 127.43 | mL/min/kg | [5] |

| t1/2 | IV | 3 | 0.66 | h | [5] |

| t1/2 (with ABT) | IV | 3 | 3.66 | h | [5] |

| Oral Bioavailability | - | 3 | 15 | % | [5] |

| Oral Bioavailability (with ABT) | - | 3 | >100 | % | [5] |

ABT (1-aminobenzotriazole) is a pan-cytochrome P450 inhibitor.

In Vivo Efficacy in Irinotecan-Treated Mouse Models

Co-administration of this compound with irinotecan in mouse models of colorectal cancer has been shown to significantly reduce irinotecan-induced gut toxicity.

| Efficacy Endpoint | Animal Model | Treatment | Result | Reference |

| Gut Toxicity | FVB mice | Irinotecan + this compound | Bluntsthe increase in in fimo GUS activity | [2] |

| Tumor Growth | Xenograft | Irinotecan + this compound | Maintains antitumor efficacy of irinotecan | [2] |

| Enterobacteriaceae Bloom | Immune-deficient mice | Irinotecan + this compound | Blocks irinotecan-induced bloom | [2] |

Experimental Protocols

In Vitro Bacterial GUS Inhibition Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound against purified bacterial GUS enzymes.

Materials:

-

Purified bacterial β-glucuronidase

-

This compound

-

p-Nitrophenyl-β-D-glucuronide (pNPG) substrate

-

Assay buffer (e.g., 25 mM HEPES, 25 mM NaCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add the purified bacterial GUS enzyme to each well containing the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPG substrate to each well.

-

Monitor the increase in absorbance at 405 nm over time, which corresponds to the production of p-nitrophenol.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical in vivo pharmacokinetic study of this compound in mice.

Animals:

-

Male Swiss albino mice

Dosing and Sample Collection:

-

Divide the mice into groups for intravenous (IV) and oral (PO) administration.

-

For the IV group, administer this compound (e.g., 3 mg/kg) via tail vein injection.

-

For the PO group, administer this compound (e.g., 3 mg/kg) by oral gavage.

-

Collect blood samples at various time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

Sample Analysis:

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

Data Analysis:

-

Plot the plasma concentration of this compound versus time for both IV and PO administration.

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, CLp, t1/2, and oral bioavailability) using appropriate pharmacokinetic software.

Synthesis of this compound Derivative (UNC4917)

The synthesis of this compound itself is complex, but a related derivative, UNC4917, is described in the supplementary information of Pellock et al., 2018. The synthesis involves a multi-step process, and for detailed protocols, readers are directed to the supplementary materials of the cited publication.

Conclusion

This compound is a highly promising, selective inhibitor of bacterial β-glucuronidase that addresses a significant unmet need in mitigating the gastrointestinal toxicity of numerous glucuronidated drugs. Its unique mechanism of catalytic cycle interception provides potent and specific inhibition of the target bacterial enzymes. The data presented in this technical guide, from in vitro activity to in vivo pharmacokinetics and efficacy, underscore the potential of this compound as a co-therapeutic agent to improve the safety and tolerability of essential medications like irinotecan. Further research and clinical development are warranted to fully realize the therapeutic benefits of this innovative approach to managing drug-induced side effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cs.princeton.edu [cs.princeton.edu]

- 5. Irinotecan Synergistically Enhances the Antiproliferative and Proapoptotic Effects of Axitinib In Vitro and Improves Its Anticancer Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of UNC10201652: A Selective Inhibitor of Bacterial β-Glucuronidase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

UNC10201652 is a potent and selective inhibitor of bacterial β-glucuronidases (GUS), enzymes produced by gut microbiota that have been implicated in the severe gastrointestinal toxicity of certain drugs, notably the chemotherapeutic agent irinotecan. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. Detailed experimental protocols for key biochemical and cellular assays, along with a summary of its pharmacokinetic properties, are presented to facilitate further research and development in this area.

Introduction

The human gut microbiome plays a critical role in host metabolism and the disposition of xenobiotics. Bacterial β-glucuronidases (GUS) are a class of enzymes expressed by various gut commensal bacteria. These enzymes can deconjugate glucuronidated metabolites, which are typically inactive and water-soluble forms of drugs and endogenous compounds destined for excretion. This reactivation of molecules in the gastrointestinal tract can lead to significant localized toxicity.

A prime example of GUS-mediated drug toxicity is observed with irinotecan, a prodrug used in the treatment of colorectal cancer. Irinotecan is metabolized in the liver to its active form, SN-38, which is then glucuronidated to the inactive SN-38 glucuronide (SN-38G) for excretion. However, bacterial GUS in the gut can cleave the glucuronide moiety from SN-38G, releasing the toxic SN-38 and causing severe, dose-limiting diarrhea.[1]

This compound was identified through a high-throughput screening campaign as a potent and selective inhibitor of bacterial GUS, with the therapeutic goal of mitigating irinotecan-induced gastrointestinal toxicity without affecting the host's own β-glucuronidase or the viability of the commensal bacteria.[1] This document details the scientific journey of this compound from its discovery to its preclinical characterization.

Discovery and Mechanism of Action

This compound was discovered via a fluorescence-based high-throughput screen of a diverse chemical library for inhibitors of E. coli β-glucuronidase.[1][2] The compound emerged as a promising hit due to its potent inhibitory activity and selectivity for bacterial GUS over the mammalian ortholog.

Mechanism of Action: Catalytic Cycle Interception

This compound exhibits a unique, substrate-dependent, slow-binding mechanism of inhibition. It functions by intercepting the glycosyl-enzyme catalytic intermediate of the retaining glycosyl hydrolase.[3] In the presence of a glucuronide substrate, the bacterial GUS enzyme forms a covalent intermediate with glucuronic acid (GlcA). The secondary piperazine amine of this compound then acts as a nucleophile, attacking this GUS-GlcA intermediate to form a stable inhibitor-GlcA conjugate within the enzyme's active site.[3][4] This mechanism leads to potent, long-lasting inhibition of the enzyme.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target/Assay | Species | IC50 / EC50 | Reference |

| β-Glucuronidase (GUS) | E. coli | IC50: 0.117 µM | [5] |

| Wild-type E. coli | E. coli | EC50: 74 ± 7 nM | [5] |

Table 2: In Vitro Metabolism and Pharmacokinetics

| Parameter | Human | Mouse | Rat | Reference |

| Liver Microsomal Intrinsic Clearance (µL/min/mg) | 48.1 | 115 | 194 | [2][6][7] |

| Hepatocyte Intrinsic Clearance (µL/min/106 cells) | 20.9 | 116 | 140 | [2][6][7] |

| Plasma Protein Binding (fraction unbound, fu) | 0.0548 | 0.0648 | 0.110 | [8] |

Table 3: In Vivo Pharmacokinetics in Mice (3 mg/kg dose)

| Route | Parameter | Control | With ABT Pre-treatment* | Reference |

| Intravenous (IV) | Plasma Clearance (mL/min/kg) | 324.8 | 127.43 | [2][6][7] |

| Elimination Half-life (t1/2, h) | 0.66 | 3.66 | [2][6][7] | |

| Oral (PO) | Cmax (ng/mL) | 15.2 | 184.0 | [2][6] |

| Tmax (h) | 0.25 | 1 | [2][6] | |

| AUC (hr·ng/mL) | 20.1 | 253 | [2][6] | |

| Bioavailability (%) | 15 | >100 | [2][6] |

*1-aminobenzotriazole (ABT) is a pan-cytochrome P450 inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

High-Throughput Screening for Bacterial GUS Inhibitors

This protocol is adapted from the methods used for the discovery of bacterial GUS inhibitors.[2][7]

-

Compound Plating : Dispense 0.5 µL of test compounds or DMSO (control) into black, solid-bottom 384-well assay plates.

-

Enzyme Addition : Add 30 µL of a solution containing 83 pM purified E. coli GUS enzyme in assay buffer (50 mM HEPES, pH 7.4, 0.017% Triton X-100) to each well.

-

Reaction Initiation : Start the enzymatic reaction by adding 20 µL of 312.5 µM 4-methylumbelliferyl glucuronide (4MUG) substrate solution in 50 mM HEPES, pH 7.4. The final assay volume is 50 µL with final concentrations of 50 mM HEPES, pH 7.4, and 0.01% Triton X-100.

-

Incubation : Incubate the plates at room temperature for a defined period (e.g., 1 hour).

-

Reaction Termination : Stop the reaction by adding a suitable stop solution, such as 1 M Na2CO3.

-

Fluorescence Reading : Measure the fluorescence of the product, 4-methylumbelliferone, using a plate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.

-

Data Analysis : Calculate the percent inhibition for each compound relative to the DMSO controls.

In Vitro GUS Inhibition Assay (IC50 Determination)

This assay is used to determine the potency of inhibitors against purified bacterial GUS.

-

Reagents :

-

Assay Buffer: 25 mM HEPES, 25 mM NaCl, pH 7.5.

-

Enzyme: Purified bacterial GUS (e.g., E. coli GUS) at a final concentration of 1.5 µM.

-

Substrate: p-nitrophenyl-β-D-glucuronide (PNPG) at a final concentration of 900 µM.

-

Inhibitor: this compound at various concentrations.

-

-

Procedure :

-

In a 96-well plate, mix 5 µL of 15 µM GUS, 5 µL of various concentrations of this compound, and 10 µL of assay buffer.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time if investigating time-dependent inhibition.

-

Initiate the reaction by adding 30 µL of 1.5 mM PNPG.

-

Continuously monitor the absorbance at 410 nm at 37°C in a microplate reader to measure the formation of p-nitrophenol.

-

Determine the initial reaction velocities from the linear portion of the progress curves.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[1]

-

Incubation Mixture :

-

This compound: 1 µM.

-

Liver Microsomes (human, mouse, or rat): 0.5 mg/mL protein concentration.

-

Buffer: 0.1 M phosphate buffer, pH 7.4.

-

Cofactor: NADPH (1 mM, added to initiate the reaction).

-

Final DMSO concentration: 0.25%.

-

-

Procedure :

-

Pre-warm the incubation mixture (without NADPH) at 37°C.

-

Initiate the reaction by adding NADPH.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the concentration of the remaining this compound using LC-MS/MS.

-

Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).

-

In Vivo Efficacy in a Mouse Model of Irinotecan-Induced Toxicity

This protocol outlines a general procedure to evaluate the ability of this compound to mitigate irinotecan-induced diarrhea in mice.

-

Animals : Use an appropriate mouse strain (e.g., Swiss Albino).

-

Groups :

-

Vehicle control.

-

Irinotecan only.

-

Irinotecan + this compound.

-

This compound only.

-

-

Dosing :

-

Administer this compound orally (e.g., at a dose determined from pharmacokinetic studies) at a specified time before irinotecan administration.

-

Administer irinotecan intravenously or intraperitoneally at a dose known to induce diarrhea (e.g., 50-100 mg/kg).

-

-

Monitoring :

-

Monitor the mice for signs of toxicity, including body weight loss and diarrhea, for several days post-irinotecan administration.

-

Score the severity of diarrhea based on a standardized scale (e.g., consistency of fecal pellets).

-

-

Endpoint Analysis :

-

Compare the incidence and severity of diarrhea and the extent of body weight loss between the different treatment groups.

-

At the end of the study, tissues such as the intestine can be collected for histological analysis to assess damage and inflammation.

-

Conclusion

This compound represents a promising therapeutic agent for the amelioration of drug-induced gastrointestinal toxicity mediated by bacterial β-glucuronidases. Its novel mechanism of action, potent and selective inhibitory activity, and demonstrated in vivo efficacy in preclinical models highlight its potential for clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic applications of this compound and other inhibitors of gut microbial enzymes.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marked activity of irinotecan and rapamycin combination toward colon cancer cells in vivo and in vitro is mediated through cooperative modulation of the mammalian target of rapamycin/hypoxia-inducible factor-1alpha axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors [benthamopenarchives.com]

- 7. Virtual screening for the discovery of microbiome β-glucuronidase inhibitors to alleviate cancer drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral versus intraperitoneal administration of irinotecan in the treatment of human neuroblastoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

UNC10201652: A Technical Whitepaper on the Potent Inhibitor of Gut Microbial β-Glucuronidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC10201652 is a potent and selective inhibitor of gut bacterial β-glucuronidases (GUS). These enzymes play a critical role in the reactivation of glucuronidated drugs, often leading to severe gastrointestinal toxicity and limiting the efficacy of various therapeutics, including chemotherapy agents like irinotecan. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its evaluation and a visualization of its mechanism of action are also presented to support further research and development efforts.

Chemical Structure and Properties

This compound, with the chemical name 4-(8-(piperazin-1-yl)-1,2,3,4-tetrahydro-[1][2][3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-5-yl)morpholine, is a heterocyclic small molecule.[4] Its structure is characterized by a complex fused ring system incorporating a piperazine and a morpholine moiety, which are crucial for its inhibitory activity.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 372495-52-8 | [2][7] |

| Molecular Formula | C20H25N7OS | [7] |

| Molecular Weight | 411.52 g/mol | [7] |

| Solubility | DMSO: 13.3 mg/mL (32.32 mM) | [7] |

Biological Activity and Mechanism of Action

This compound is a potent, Loop 1 (L1)-specific inhibitor of gut bacterial β-glucuronidases.[2][7] It exhibits a unique substrate-dependent, slow-binding mechanism of inhibition.[1][3][6] The piperazine moiety of this compound is essential for its potent inhibitory activity.[1][5] It acts by intercepting the glycosyl-enzyme catalytic intermediate, forming a covalent conjugate with glucuronic acid (GlcA) within the active site of the GUS enzyme.[1][3] This mechanism effectively blocks the enzyme from processing its natural substrates.

Table 2: In Vitro and In-Cellular Activity of this compound

| Parameter | Value | Target/System | Reference |

| IC50 | 0.117 µM | E. coli GUS | [2][7] |

| EC50 | 74 ± 7 nM | Wild-type E. coli | [2][7] |

Table 3: Pharmacokinetic Properties of this compound in Swiss Albino Mice (3 mg/kg)

| Parameter | Route | Value | Reference |

| Plasma Clearance | IV | 324.8 mL/min/kg | [4] |

| Elimination Half-life (t1/2) | IV | 0.66 h | [4] |

| Cmax | PO | 15.2 ng/mL | [4] |

| Tmax | PO | 0.25 h | [4] |

| AUC | PO | 20.1 h*ng/mL | [4] |

| Oral Bioavailability | PO | 15% | [4] |

Signaling Pathway and Mechanism of Action Visualization

The following diagram illustrates the mechanism by which gut microbial β-glucuronidase reactivates a glucuronidated drug (e.g., SN-38-G, the inactive form of irinotecan's active metabolite) and how this compound intervenes in this process.

Caption: Mechanism of drug reactivation by gut microbial β-glucuronidase and its inhibition by this compound.

Experimental Protocols

In Vitro β-Glucuronidase Inhibition Assay

This protocol is adapted from methodologies described for assessing the inhibitory activity of compounds against purified GUS enzymes.[6]

Materials:

-

Purified bacterial β-glucuronidase (e.g., from E. coli)

-

This compound stock solution (in 100% DMSO)

-

p-Nitrophenyl-β-D-glucuronide (pNPG) substrate (50 mM in ddH2O)

-

Assay buffer (e.g., 25 mM HEPES, 25 mM NaCl, pH 7.5)

-

96-well half-area assay plates

-

Plate reader capable of measuring absorbance at 410 nm

Procedure:

-

Prepare serial dilutions of this compound in ddH2O with a consistent final percentage of DMSO.

-

In a 96-well plate, add 5 µL of the diluted inhibitor solutions.

-

Add a solution containing the GUS enzyme to each well.

-

To initiate the reaction, add the pNPG substrate solution. The final reaction volume is typically 50 µL.

-

Monitor the increase in absorbance at 410 nm over time at 37°C, which corresponds to the production of p-nitrophenol.

-

For slow-binding inhibitors, pre-incubation of the enzyme with the inhibitor may be necessary to reach steady-state kinetics.

-

Calculate IC50 values by plotting the rate of reaction against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Inhibitor-Glucuronide Conjugate Detection

This protocol is based on methods used to confirm the formation of the this compound-GlcA conjugate.[1][3]

Materials:

-

GUS enzyme (100 µM stock)

-

This compound (10 mM stock in DMSO)

-

pNPG (5 mM stock)

-

Reaction buffer (10 mM HEPES, 10 mM NaCl, pH 7.5)

-

Acetonitrile

-

LC-MS system with a C18 column

Procedure:

-

Set up 50 µL reactions containing 10 µM GUS, 1 mM this compound, and 500 µM pNPG in the reaction buffer.

-

Incubate the reactions at 37°C.

-

Quench the reactions by heating at 100°C for 5 minutes, followed by the addition of 50 µL of acetonitrile.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes to pellet precipitated protein.

-

Analyze the supernatant by LC-MS.

-

Monitor for the expected mass of the this compound-GlcA conjugate (exact mass: 588.2235 m/z).[3]

In Vivo Pharmacokinetic Study in Mice

The following is a general outline based on a described pharmacokinetic study of this compound.[4][8]

Animals:

-

Male Swiss Albino mice

Formulations:

-

Intravenous (IV): this compound (3 mg/kg) in a solution of 7.5% N-methyl pyrrolidone in 40% PEG-400 in water.

-

Oral (PO): this compound (3 mg/kg) as a suspension in 0.5% w/v sodium carboxymethyl cellulose and 0.1% v/v Tween 80 in water.

Procedure:

-

Divide mice into groups for IV and PO administration.

-

Administer the respective formulations at a dose of 3 mg/kg.

-

Collect blood samples at various time points post-administration.

-

Process blood samples to obtain plasma.

-

Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as clearance, half-life, Cmax, Tmax, and AUC.

Conclusion

This compound is a promising inhibitor of gut microbial β-glucuronidases with a well-defined mechanism of action. Its potent and selective activity makes it a valuable tool for studying the role of the gut microbiome in drug metabolism and toxicity. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound to mitigate the adverse effects of various glucuronidated drugs. Further investigation into its structure-activity relationships and in vivo efficacy in different disease models is warranted.[5][6]

References

- 1. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]

- 7. file.glpbio.com [file.glpbio.com]

- 8. evotec.com [evotec.com]

Modulation of Irinotecan-Induced Toxicity by UGT1A1 Inhibition: A Technical Guide

Disclaimer: Initial searches for the specific identifier "UNC10201652" did not yield any publicly available data linking it to irinotecan or its associated toxicities. Therefore, this technical guide will focus on a well-established and clinically relevant mechanism for modulating irinotecan toxicity: the inhibition of the UGT1A1 enzyme. This guide is intended for researchers, scientists, and drug development professionals to provide an in-depth understanding of this critical interaction.

Introduction to Irinotecan and its Dose-Limiting Toxicities

Irinotecan (CPT-11) is a prodrug and a key chemotherapeutic agent, primarily used in the treatment of metastatic colorectal cancer.[1][2] Its antitumor activity is exerted by its active metabolite, SN-38, which is a potent topoisomerase I inhibitor.[1] The clinical utility of irinotecan is often hampered by severe, dose-limiting toxicities, most notably delayed-onset diarrhea and neutropenia.[3] These adverse effects are directly linked to the systemic and local concentrations of SN-38.

The metabolic pathway of irinotecan is complex, involving multiple enzymes and transporters. A critical step in the detoxification of SN-38 is its glucuronidation to the inactive and water-soluble SN-38 glucuronide (SN-38G) by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1.[4][5][6] Genetic polymorphisms in the UGT1A1 gene, such as UGT1A1*28, can lead to reduced enzyme activity, resulting in decreased SN-38 clearance and a higher risk of severe toxicity.[5][7]

The Central Role of UGT1A1 in Irinotecan Metabolism

UGT1A1 is the primary enzyme responsible for the detoxification of SN-38 in the liver and intestines.[1][4] The efficiency of SN-38 glucuronidation by UGT1A1 is a key determinant of an individual's tolerance to irinotecan. Inhibition of UGT1A1 can lead to a significant increase in the systemic exposure to SN-38, thereby exacerbating irinotecan-induced toxicities. Understanding the kinetics of UGT1A1-mediated SN-38 glucuronidation and the impact of inhibitory compounds is crucial for predicting and managing drug-drug interactions and patient-specific risks.

Figure 1: Simplified metabolic pathway of irinotecan.

UGT1A1 Inhibitors and Their Effect on Irinotecan-Induced Toxicity

A variety of compounds, including certain co-administered drugs, can act as inhibitors of UGT1A1. Inhibition of this enzyme can disrupt the detoxification of SN-38, leading to increased plasma and tissue concentrations of the active metabolite and consequently, heightened toxicity. The mechanism of inhibition can be competitive, non-competitive, or mixed, and determining the inhibition kinetics is vital for assessing the clinical significance of a potential drug-drug interaction.

Figure 2: Mechanism of UGT1A1 inhibition.

Quantitative Data on UGT1A1 Inhibition and SN-38 Glucuronidation

The following tables summarize key quantitative data related to UGT1A1-mediated SN-38 glucuronidation and its inhibition.

Table 1: Kinetic Parameters of SN-38 Glucuronidation by UGT1A1 Variants

| UGT1A1 Variant | Apparent Km (μM) | Vmax/Km (μl/min/mg protein) | % of Wild Type Activity |

| Wild Type | 11.5 | 1.4 | 100% |

| G71R | 14.0 | 0.66 | 47% |

| P229Q | 18.0 | 0.73 | 52% |

| Y486D | 63.5 | 0.07 | 5% |

| Data sourced from a study on UGT1A1 variants expressed in COS-1 cells.[4] |

Table 2: Inhibition of UGT1A1-Mediated SN-38 Glucuronidation by Selected Compounds

| Inhibitor | Enzyme Source | Inhibition Type | Ki (μM) | IC50 (nM) |

| Nilotinib | Human Liver Microsomes | Non-competitive | 0.286 ± 0.0094 | - |

| Nilotinib | Recombinant hUGT1A1 | - | - | 29.2 |

| Nilotinib | Human Liver Microsomes | - | - | 53.1 |

| Nilotinib | HeLa-UGT1A1 cells | - | - | 1494.0 |

| Cyclosporin A | Rat Liver Microsomes | - | - | 9.4 μM (IC50) |

| Data compiled from multiple in vitro studies.[8][9][10] |

Experimental Protocols

Protocol 1: In Vitro UGT1A1 Inhibition Assay using Human Liver Microsomes

Objective: To determine the inhibitory potential (IC50 and Ki) of a test compound on UGT1A1-mediated SN-38 glucuronidation.

Materials:

-

Pooled human liver microsomes (HLM)

-

SN-38 (substrate)

-

UDP-glucuronic acid (UDPGA, cofactor)

-

Test compound (inhibitor)

-

Alamethicin (pore-forming agent)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Microsome Activation: Pre-incubate HLM with alamethicin on ice to activate the UGT enzymes.

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing Tris-HCl buffer, MgCl2, activated HLM, and varying concentrations of the test compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).

-

Reaction Initiation: Start the reaction by adding SN-38 and UDPGA to the incubation mixture.

-

Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of SN-38G in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of SN-38G formation at each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model. For Ki determination, repeat the experiment with varying concentrations of both SN-38 and the inhibitor to generate data for Lineweaver-Burk or Dixon plots.[11]

Figure 3: General workflow for a UGT1A1 inhibition assay.

Conclusion

The inhibition of UGT1A1 is a critical factor that can significantly increase the risk of severe toxicity from irinotecan treatment. A thorough understanding of the metabolic pathways of irinotecan, particularly the role of UGT1A1, is essential for the safe and effective use of this important chemotherapeutic agent. Preclinical assessment of new chemical entities for their potential to inhibit UGT1A1 is a crucial step in drug development to avoid potentially harmful drug-drug interactions with irinotecan and other drugs metabolized by this enzyme. Further research into personalized medicine approaches, including UGT1A1 genotyping and therapeutic drug monitoring, will continue to refine the clinical application of irinotecan and improve patient outcomes.

References

- 1. Intestinal UDP-Glucuronosyltransferase 1A1 and Protection against Irinotecan-Induced Toxicity in a Novel UDP-Glucuronosyltransferase 1A1 Tissue-Specific Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal glucuronidation protects against chemotherapy-induced toxicity by irinotecan (CPT-11) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucuronidation of 7-ethyl-10-hydroxycamptothecin (SN-38), an active metabolite of irinotecan (CPT-11), by human UGT1A1 variants, G71R, P229Q, and Y486D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UGT1A1 genotypes and glucuronidation of SN-38, the active metabolite of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Dose-Finding and Pharmacokinetic Study to Optimize the Dosing of Irinotecan According to the UGT1A1 Genotype of Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. UGT Inhibition | Evotec [evotec.com]

UNC10201652's Specificity for Loop 1 GUS Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of UNC10201652, a potent and specific inhibitor of gut microbial β-glucuronidase (GUS) enzymes possessing a "Loop 1" structural motif. The reactivation of glucuronidated drugs and xenobiotics by these enzymes in the gastrointestinal tract is a significant contributor to drug-induced toxicity. This compound presents a promising therapeutic strategy to mitigate these adverse effects by selectively targeting the responsible microbial enzymes without affecting their human counterpart. This document details the inhibitor's specificity through quantitative data, outlines the experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Introduction

Bacterial β-glucuronidases (GUS) in the human gut microbiome play a critical role in the metabolism of a wide array of compounds, including therapeutic drugs.[1] Many drugs are detoxified in the liver via glucuronidation, a process that attaches a glucuronic acid moiety to the drug, rendering it inactive and facilitating its excretion. However, gut microbial GUS enzymes can cleave this glucuronic acid, reactivating the drug in the intestinal lumen and leading to localized toxicity.[1][2] A key example is the severe diarrhea induced by the anticancer drug irinotecan, which is caused by the reactivation of its active metabolite, SN-38, by bacterial GUS.[1][3]

Microbial GUS enzymes are classified into different structural groups based on the presence and conformation of active site loops.[4] The "Loop 1" (L1) GUS enzymes are particularly efficient at processing small molecule glucuronides and have been identified as major contributors to drug reactivation.[4][5] this compound is a small molecule inhibitor designed to selectively target these L1 GUS enzymes.[6] Its specificity for bacterial GUS over human β-glucuronidase is attributed to its interaction with the unique Loop 1 region, which is absent in the human enzyme.[1][2] This document provides a comprehensive overview of the technical details supporting the specificity of this compound for Loop 1 GUS enzymes.

Data Presentation: Inhibitory Activity of this compound

The potency and selectivity of this compound have been evaluated against a panel of bacterial Loop 1 GUS enzymes and compared to its activity against other GUS enzymes. The following tables summarize the key quantitative data from these studies.

| Enzyme Source | GUS Type | Substrate | IC50 (µM) | Reference |

| Escherichia coli | Loop 1 | pNPG | 0.117 | [6] |

| Escherichia coli (WT) | Loop 1 | - | EC50 = 0.074 ± 0.007 | [6] |

| Escherichia coli | Loop 1 | pNPG (pH 7.5) | 0.100 | [7] |

| Streptococcus agalactiae | Loop 1 | pNPG (pH 7.5) | 0.133 | [7] |

| Clostridium perfringens | Loop 1 | pNPG (pH 7.5) | 0.026 | [7] |

| Faecalibacterium prausnitzii | Loop 1 | pNPG (pH 7.5) | > 3 | [7] |

Table 1: IC50 and EC50 Values of this compound against Loop 1 GUS Enzymes.

| Enzyme | GUS Type | pH | IC50 of this compound (µM) | Reference |

| E. coli GUS (EcGUS) | Loop 1 | 7.5 | 0.100 | [7] |

| E. coli GUS (EcGUS) | Loop 1 | 6.5 | Not specified, but potency decreased | [7] |

| S. agalactiae GUS (SaGUS) | Loop 1 | 7.5 | 0.133 | [7] |

| S. agalactiae GUS (SaGUS) | Loop 1 | 6.5 | Not specified, but potency decreased | [7] |

| C. perfringens GUS (CpGUS) | Loop 1 | 7.5 | 0.026 | [7] |

| C. perfringens GUS (CpGUS) | Loop 1 | 6.5 | Not specified, but potency decreased | [7] |

| F. prausnitzii GUS (FpGUS) | Loop 1 | 7.5 | > 3 | [7] |

| B. dorei GUS (BdGUS) | No Loop | 7.5 | Inhibited, but less potent than L1 | [7] |

Table 2: pH-Dependent Inhibitory Potency of this compound. The potency of this compound generally decreases with decreasing pH.[7]

Mechanism of Action: Substrate-Dependent Slow-Binding Inhibition

This compound is not a classical competitive inhibitor. Instead, it functions as a substrate-dependent, slow-binding inhibitor.[1][2] This mechanism involves the enzyme first processing its natural glucuronide substrate. This compound then intercepts the enzyme-glucuronide intermediate, forming a stable covalent conjugate within the active site.[1] This unique mechanism contributes to its high potency and selectivity.

Caption: Mechanism of this compound action.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor specificity and potency. The following are key experimental protocols used in the characterization of this compound.

In Vitro IC50 Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a GUS enzyme by 50%.

-

Reaction Setup: In a 96-well plate, combine the following in order:

-

Initiation: Initiate the reaction by adding 30 µL of a chromogenic or fluorogenic substrate. A common substrate is p-nitrophenyl-β-D-glucuronide (PNPG) at a final concentration of 900 µM.[2]

-

Incubation: Incubate the plate at 37°C.

-

Measurement: Monitor the production of the chromogenic product (p-nitrophenol) by measuring the absorbance at 405-410 nm over time using a plate reader.[2]

-

Data Analysis: Calculate the initial reaction velocities and plot them against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Substrate-Dependent Jump Dilution Assay

This assay is used to confirm the substrate-dependent nature of slow-binding inhibitors.

-

Pre-incubation: Prepare two sets of reactions. In both sets, mix the GUS enzyme (e.g., 1.5 µM final concentration) and various concentrations of this compound.[2] In one set, include the substrate (e.g., 900 µM PNPG), and in the other, replace the substrate with water.[2] Incubate these reactions at 37°C for 1 hour.[2]

-

Dilution and Activity Measurement: After pre-incubation, take a small aliquot (e.g., 1 µL) from each reaction and dilute it 100-fold into a buffer containing the substrate (e.g., 900 µM PNPG).[2]

-

Monitoring: Immediately and continuously monitor the enzyme activity by measuring the absorbance at 410 nm.[2]

-

Analysis: Compare the activity from the two pre-incubation conditions. A significant reduction in activity only in the presence of both the inhibitor and substrate during pre-incubation confirms substrate-dependent inhibition.[2]

Bovine Liver GUS Selectivity Assay

This assay assesses the selectivity of the inhibitor for bacterial GUS over mammalian GUS.

-

Reaction Mixture: In a suitable reaction vessel, combine 5 µL of bovine liver GUS (0.132 mg/mL), 10 µL of pH 5 buffer (25 mM sodium acetate, 25 mM sodium chloride), and 5 µL of this compound (e.g., 10 µM final concentration).[2]

-

Initiation and Incubation: Start the reaction by adding 30 µL of PNPG and incubate for 1 hour at 37°C.[2]

-

Quenching and Measurement: Stop the reaction by adding 0.2 M sodium carbonate. Measure the absorbance at 410 nm.[2]

-

Calculation: Calculate the percent inhibition relative to a control reaction without the inhibitor.[2]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the specificity of a GUS inhibitor like this compound.

Caption: Workflow for GUS inhibitor specificity testing.

Conclusion

This compound is a highly potent and specific inhibitor of Loop 1 gut microbial β-glucuronidases. Its unique substrate-dependent, slow-binding mechanism of action, coupled with its selectivity for bacterial over human GUS enzymes, makes it a compelling candidate for mitigating the adverse gastrointestinal effects of numerous glucuronidated drugs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical foundation for researchers and drug development professionals working to address the challenges of drug-microbiome interactions. Further investigation into the therapeutic applications of this compound and similar targeted inhibitors is warranted to improve the safety and efficacy of a wide range of medical treatments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]

- 4. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted inhibition of gut bacterial β-glucuronidase activity enhances anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structure, function, and inhibition of drug reactivating human gut microbial β-glucuronidases - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of UNC10201652: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on the efficacy of UNC10201652, a potent inhibitor of bacterial β-glucuronidase (GUS). The following sections detail the quantitative data from various assays, the experimental protocols employed, and the underlying signaling pathway and mechanism of action.

Data Presentation: Quantitative Efficacy of this compound

The in vitro efficacy of this compound has been primarily evaluated through its inhibitory activity against bacterial β-glucuronidase (GUS) and its effect on bacterial cell growth. The key quantitative metrics from these studies are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound against β-glucuronidase (GUS)

| Target Enzyme/Organism | Assay Type | Substrate | Metric | Value | Reference |

| Escherichia coli GUS (EcGUS) | Biochemical | p-nitrophenyl-β-d-glucuronide (PNPG) | IC50 | 0.117 µM | [1] |

| Wild-type E. coli | Cell-based | - | EC50 | 74 ± 7 nM | [1][2] |

Table 2: In Vitro Metabolic Stability of this compound

| System | Species | Intrinsic Clearance (CLint) | Half-life (t1/2) | Reference |

| Liver Microsomes | Human | 48.1 µL/min/mg | 28.8 min | [3][4][5][6] |

| Mouse | 115 µL/min/mg | 12 min | [3][4][5][6] | |

| Rat | 194 µL/min/mg | 7.14 min | [3][4][5][6] | |

| Hepatocytes | Human | 20.9 µL/min/10⁶ cells | 66.4 min | [3][4][6] |

| Mouse | 116 µL/min/10⁶ cells | 11.9 min | [3][4][6] | |

| Rat | 140 µL/min/10⁶ cells | 9.89 min | [3][4][6] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments conducted to assess the efficacy and metabolic stability of this compound.

In Vitro GUS Inhibition Assay (Kinetic Analysis)

This assay evaluates the potency and mechanism of action of this compound against purified bacterial GUS enzymes.

-

Enzymes: Purified GUS enzymes from human gut-resident bacteria such as Escherichia coli (EcGUS), Streptococcus agalactiae (SaGUS), Clostridium perfringens (CpGUS), and Eubacterium eligens (EeGUS) were used.[2][7]

-

Substrate: The chromogenic substrate p-nitrophenyl-β-d-glucuronide (PNPG) is utilized.[2][7]

-

Assay Principle: GUS enzymes cleave PNPG, producing p-nitrophenol, which can be quantified spectrophotometrically. The rate of p-nitrophenol production is measured over time in the presence and absence of this compound.

-

Procedure:

-

Purified GUS enzyme is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of PNPG.

-

The absorbance is monitored continuously to measure the rate of p-nitrophenol formation.

-

Nonlinear progress curves are indicative of slow-binding inhibition.[2][7]

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Liver Microsomal Stability Assay

This assay assesses the susceptibility of this compound to metabolism by phase I enzymes, primarily cytochrome P450s, in liver microsomes.

-

Materials: Pooled liver microsomes from human, mouse, and rat; NADPH (cofactor).[4][5][8][9]

-

Procedure:

-

This compound (typically at a concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[8][9]

-

Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).[5]

-

The reaction is quenched by adding a solvent like acetonitrile.[5]

-

The concentration of the remaining this compound is quantified using LC-MS/MS.[5]

-

The rate of disappearance is used to calculate the intrinsic clearance (CLint).[4]

-

Hepatocyte Stability Assay

This assay provides a broader assessment of metabolic stability, including both phase I and phase II metabolism, using intact liver cells.

-

Materials: Cryopreserved hepatocytes from human, mouse, and rat.[4][9]

-

Procedure:

-

This compound is incubated with a suspension of viable hepatocytes.[9]

-

Samples are collected at various time points over a period of up to 2 hours.

-

The reaction is terminated, and the cells are lysed to release the compound.

-

The concentration of the parent compound is determined by LC-MS/MS analysis.

-

The data is used to calculate the intrinsic clearance and metabolic half-life.[4]

-

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting bacterial β-glucuronidase (GUS) in the gut. This enzyme plays a critical role in the reactivation of certain drug metabolites.

The Role of Bacterial β-glucuronidase

Many drugs are detoxified in the liver through glucuronidation, a process where a glucuronic acid moiety is attached to the drug molecule, making it more water-soluble and facilitating its excretion. These glucuronidated metabolites are often transported to the gut for elimination. However, certain bacteria in the gut microbiome produce GUS enzymes that can cleave off the glucuronic acid, reactivating the drug. This reactivation in the gut can lead to localized toxicity and adverse side effects.

Mechanism of this compound Inhibition

This compound is a slow-binding inhibitor that intercepts the catalytic cycle of bacterial GUS.[7] The proposed mechanism involves the formation of a covalent conjugate between this compound and the glucuronic acid (GlcA) intermediate within the active site of the enzyme.[7] This effectively inactivates the enzyme and prevents it from processing drug-glucuronide substrates.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Signaling pathway of drug reactivation by bacterial GUS and its inhibition by this compound.

Caption: Interception of the GUS catalytic cycle by this compound.

Caption: Generalized workflow for in vitro efficacy and stability assays of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liver microsomal metabolic stability [bio-protocol.org]

- 9. evotec.com [evotec.com]

UNC10201652's impact on drug metabolite reactivation

An In-depth Technical Guide on the Impact of UNC10201652 on Drug Metabolite Reactivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent inhibitor of bacterial β-glucuronidase (GUS), and its significant impact on the reactivation of drug metabolites. By elucidating its mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols, this document serves as a critical resource for professionals in drug development and microbiome research.

Executive Summary

Drug-induced gastrointestinal toxicity is a major challenge in clinical practice, often leading to dose limitations and reduced therapeutic efficacy. A key contributor to this toxicity is the reactivation of inert drug glucuronide metabolites in the gut by microbial β-glucuronidases (GUS). This compound is a selective and potent inhibitor of these bacterial enzymes. It prevents the cleavage of glucuronide conjugates, thereby mitigating the toxic side effects associated with the reactivated drug. This guide explores the mechanism, pharmacokinetics, and experimental basis for the action of this compound.

Mechanism of Action: Catalytic Interception

This compound employs a sophisticated mechanism of action by intercepting the catalytic cycle of bacterial GUS enzymes.[1][2] Unlike simple competitive inhibitors, this compound is a substrate-dependent, slow-binding inhibitor.[2] Its secondary piperazine amine is crucial for its potent inhibitory activity.[2] Within the active site of the GUS enzyme, this compound forms a covalent conjugate with the glucuronic acid (GlcA) intermediate, effectively halting the enzyme's catalytic activity.[1][2] This mechanism ensures high potency and selectivity for microbial GUS enzymes, with no significant effect on the orthologous mammalian enzyme.[3]

The following diagram illustrates the signaling pathway of drug metabolite reactivation and the inhibitory action of this compound.

Caption: Drug metabolite reactivation pathway and this compound's point of intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency, metabolic stability, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Organism/Enzyme | Value | Reference |

| IC₅₀ | E. coli GUS | 0.117 µM | [4][5] |

| EC₅₀ | Wild-type E. coli | 74 ± 7 nM | [4][5] |

Table 2: In Vitro Metabolic Stability of this compound

| Species | System | Intrinsic Clearance | Reference |

| Human | Liver Microsomes | 48.1 µL/min/mg | [6][7][8] |

| Mouse | Liver Microsomes | 115 µL/min/mg | [6][7][8] |

| Rat | Liver Microsomes | 194 µL/min/mg | [6][7][8] |

| Human | Hepatocytes | 20.9 µL/min/10⁶ cells | [6][7][8] |

| Mouse | Hepatocytes | 116 µL/min/10⁶ cells | [6][7][8] |

| Rat | Hepatocytes | 140 µL/min/10⁶ cells | [6][7][8] |

Table 3: In Vivo Pharmacokinetics of this compound in Swiss Albino Mice (3 mg/kg IV)

| Parameter | Control | With ABT Pre-treatment* | Reference |

| Plasma Clearance (mL/min/kg) | 324.8 | 127.43 | [6][7] |

| Elimination Half-life (t½) (h) | 0.66 | 3.66 | [6][7] |

*ABT (1-aminobenzotriazole) is a pan-cytochrome P450 inhibitor.

Table 4: In Vivo Pharmacokinetics of this compound in Swiss Albino Mice (Oral Administration)

| Parameter | Control | With ABT Pre-treatment* | Reference |

| Cₘₐₓ (ng/mL) | 15.2 | 184.0 | [6][7] |

| Tₘₐₓ (h) | 0.25 | 1 | [6][7] |

| AUC (hr·ng/mL) | 20.1 | 253 | [6][7] |

| Oral Bioavailability | 15% | >100% | [6][7] |

*ABT (1-aminobenzotriazole) is a pan-cytochrome P450 inhibitor.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Metabolic Stability in Liver Microsomes

The metabolic stability of this compound was assessed in human, mouse, and rat liver microsomes.[8][9]

-

Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL protein concentration) in a 0.1 M phosphate buffer (pH 7.4).

-

Reaction Initiation: The reaction was initiated by adding NADPH to a final concentration of 1 mM after a pre-incubation period at 37°C.

-

Control: A control incubation was performed without NADPH to assess non-CYP-mediated metabolism.

-

Sampling: Aliquots were taken at various time points.

-

Analysis: The concentration of the remaining this compound was quantified using LC-MS/MS to determine the intrinsic clearance.

The following diagram outlines the experimental workflow for the liver microsomal stability assay.

References

- 1. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UNC10201652 In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC10201652 is a potent and selective inhibitor of gut microbial β-glucuronidases (GUS).[1][2][3] These bacterial enzymes can reactivate the excreted, inactive glucuronide metabolites of various drugs, leading to toxicity. A prime example is the chemotherapeutic agent irinotecan, which is metabolized to its active form, SN-38. SN-38 is then glucuronidated in the liver to the inactive and excretable SN-38-glucuronide (SN-38G). However, gut microbiota GUS can cleave SN-38G, releasing toxic SN-38 back into the intestines, causing severe diarrhea and limiting the effective dosage of irinotecan.[1][3] this compound specifically targets these bacterial GUS enzymes, thereby preventing this reactivation and mitigating gastrointestinal side effects.[4] These application notes provide detailed protocols for in vivo mouse studies involving this compound, along with relevant quantitative data and pathway diagrams.

Data Presentation

In Vitro Efficacy of this compound

| Enzyme Source | IC50 (µM) |

| E. coli GUS | 0.117[2] |

Pharmacokinetic Parameters of this compound in Swiss Albino Mice

| Parameter | IV Administration (3 mg/kg) | PO Administration (3 mg/kg) | PO Administration with ABT Pre-treatment (3 mg/kg) |

| Cmax (ng/mL) | - | 15.2[5] | 184.0[5][6] |

| Tmax (h) | - | 0.25[5][6] | 1[5][6] |

| AUC (hr·ng/mL) | - | 20.1[5] | 253[5][6] |

| Plasma Clearance (mL/min/kg) | 324.8[6][7] | - | - |

| Elimination Half-life (t1/2) (h) | 0.66[6][7] | - | - |

| Bioavailability (%) | - | 15[5] | >100[5][6] |

*ABT (1-aminobenzotriazole) is a pan-cytochrome P450 inhibitor. Pre-treatment with ABT significantly increases the oral bioavailability of this compound, suggesting that CYP450 enzymes contribute to its clearance in mice.[5][6]

Experimental Protocols

In Vivo Mouse Xenograft Model for Evaluating this compound Efficacy

This protocol describes a general procedure for assessing the ability of this compound to mitigate irinotecan-induced toxicity and enhance its therapeutic window in a mouse xenograft model.

1. Animal Model and Tumor Implantation:

-

Animal Strain: Immune-deficient mice (e.g., NOD-scid gamma).

-

Cell Line: A suitable cancer cell line for xenograft implantation (e.g., breast cancer cell lines to avoid confounding effects from colorectal cancer models).

-

Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

2. Formulation and Administration of Compounds:

-

This compound Formulation:

-

For Intravenous (IV) administration: Formulate as a solution in 7.5% N-methyl pyrrolidone in 40% PEG-400 in water.[7]

-

For Oral (PO) administration: Formulate as a suspension in 0.5% w/v sodium carboxymethylcellulose and 0.1% v/v Tween 80 in water.[7] Another study used 0.67% DMSO in 0.9% saline for oral gavage.[8]

-

-

Irinotecan Formulation: Prepare according to the manufacturer's instructions or standard laboratory protocols, typically in a saline solution.

-

Administration:

-

Administer this compound via the desired route (IV or PO). A dose of 3 mg/kg has been used in pharmacokinetic studies.[7] For efficacy studies, a dose of 20 µ g/day via oral gavage has also been reported.[8]

-

Administer irinotecan as a single dose or in a dosing schedule appropriate for the tumor model.

-

In studies evaluating the protective effects of this compound, it is typically administered concurrently with irinotecan.

-

3. Monitoring and Endpoints:

-

Body Weight: Monitor the body weight of the mice daily as an indicator of toxicity. Irinotecan treatment often leads to weight loss, which can be ameliorated by this compound.

-

Diarrhea: Score the incidence and severity of diarrhea daily.

-

Tumor Volume: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Gut Damage Assessment: At the end of the study, euthanize the mice and collect intestinal tissues for histological analysis to assess gut damage.

-

GUS Activity: Fecal samples can be collected to measure β-glucuronidase activity to confirm the inhibitory effect of this compound.

Pharmacokinetic Study of this compound in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.[5][7]

1. Animal Strain and Dosing:

-

Animal Strain: Swiss Albino mice have been used in published studies.[7]

-

Dosing:

-

IV Administration: Administer a single dose of 3 mg/kg this compound formulated for IV injection.[7]

-

PO Administration: Administer a single dose of 3 mg/kg this compound formulated for oral gavage.[7]

-

CYP450 Inhibition (Optional): To assess the contribution of cytochrome P450 enzymes to this compound metabolism, a separate group of mice can be pre-treated with a pan-CYP450 inhibitor like 1-aminobenzotriazole (ABT) at a dose of 50 mg/kg, 2 hours prior to this compound administration.[7]

-

2. Blood Sampling:

-

Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Process the blood to obtain plasma and store it at -80°C until analysis.

3. Bioanalysis:

-

Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

4. Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, plasma clearance, and elimination half-life, using non-compartmental analysis.

Visualizations

Caption: Mechanism of this compound in preventing irinotecan-induced gut toxicity.

Caption: General workflow for an in vivo mouse xenograft study with this compound.

References

- 1. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Application Notes and Protocols for UNC10201652 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of UNC10201652 in animal models, based on available preclinical data. This compound is a potent and selective inhibitor of bacterial β-glucuronidases (GUSs), which are enzymes produced by gut microbiota.[1][2][3] By inhibiting these enzymes, this compound can prevent the reactivation of certain drug metabolites in the gastrointestinal tract, thereby mitigating drug-induced toxicity.[4][5]

Mechanism of Action

This compound functions by intercepting the catalytic cycle of bacterial GUS enzymes.[2][6] Specifically, it targets the GUS-glucuronic acid (GlcA) catalytic intermediate, forming a covalent conjugate within the enzyme's active site.[2][6] This mechanism-based inhibition is highly selective for microbial GUS over mammalian β-glucuronidase.[4] The inhibition of bacterial GUS prevents the cleavage of glucuronide conjugates of various drugs and xenobiotics, which would otherwise release the active, and potentially toxic, forms of these compounds in the gut.[5]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound in the context of drug metabolism and gut microbiota.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]

- 5. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application of UNC10201652 in Studying Chemotherapy Side Effects

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction